Structural Differentiation: 3-Propyl Substitution Confers Predicted LogP Shift vs. Des-Propyl Analog 1-(5-Aminopyridin-2-yl)piperidin-4-ol
The presence of the 3-propyl group on the piperidine ring distinguishes 1-(5-aminopyridin-2-yl)-3-propylpiperidin-4-ol from its closest commercially available analog, 1-(5-aminopyridin-2-yl)piperidin-4-ol (CAS 476342-37-7), which lacks any alkyl substitution at the 3-position . While experimentally measured logP/logD values for the target compound have not been publicly disclosed, the additional three-carbon alkyl chain is predicted to increase lipophilicity by approximately +1.5 to +2.0 log units based on additive fragment contributions (π-propyl ≈ +1.5) [1]. This calculated shift places the target compound in a more favorable lipophilicity range for passive membrane permeability (predicted logP ≈ 2.0–2.5 vs. ≈0.5–1.0 for the des-propyl analog), a critical parameter for CNS penetration and oral bioavailability [1].
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.0–2.5 (fragment-based calculation using ChemAxon/ACD/Labs methodology) |
| Comparator Or Baseline | 1-(5-Aminopyridin-2-yl)piperidin-4-ol (CAS 476342-37-7): predicted logP ≈ 0.5–1.0 |
| Quantified Difference | Predicted ΔlogP ≈ +1.5 to +2.0 (propyl contribution) |
| Conditions | In silico fragment-based logP prediction; no experimental shake-flask or chromatographic logD measurement publicly available |
Why This Matters
For CNS-targeted programs, a logP in the 2–3 range is empirically associated with optimal brain penetration, making the 3-propyl-substituted compound a more suitable starting scaffold than the des-propyl analog for neurological drug discovery campaigns.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (Fragment-based π-value for n-propyl). View Source
